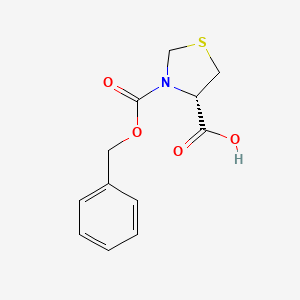
m-Aminobenzeneyl-2,6-dimethylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
m-Aminobenzeneyl-2,6-dimethylbenzoic acid is an organic compound with the molecular formula C15H15NO2 It is a derivative of benzoic acid, characterized by the presence of an amino group on the benzene ring and two methyl groups at the 2 and 6 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of m-Aminobenzeneyl-2,6-dimethylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylbenzoic acid and m-aminobenzene.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation. The reaction mixture is heated to a temperature range of 70-100°C.
Catalysts and Reagents: Common catalysts include palladium on carbon (Pd/C) and reagents such as thionyl chloride (SOCl2) for the formation of acid chlorides, which then react with the amine group to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch reactors. The process includes:
Raw Material Handling: Ensuring the purity of starting materials.
Reaction Control: Maintaining optimal temperature and pressure conditions.
Purification: Using techniques such as recrystallization and chromatography to obtain high-purity product.
化学反应分析
Types of Reactions
m-Aminobenzeneyl-2,6-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Conditions typically involve anhydrous solvents and low temperatures.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acids.
科学研究应用
m-Aminobenzeneyl-2,6-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
作用机制
The mechanism of action of m-Aminobenzeneyl-2,6-dimethylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and influence biochemical pathways.
相似化合物的比较
Similar Compounds
2,6-Dimethylbenzoic Acid: Lacks the amino group, making it less reactive in certain biochemical applications.
m-Aminobenzoic Acid: Lacks the methyl groups, affecting its steric properties and reactivity.
p-Aminobenzoic Acid: The amino group is in the para position, leading to different reactivity and applications.
Uniqueness
m-Aminobenzeneyl-2,6-dimethylbenzoic acid is unique due to the combination of the amino group and the methyl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in biochemical and industrial applications, making it a valuable compound in various fields.
属性
分子式 |
C15H15NO2 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC 名称 |
4-(3-aminophenyl)-2,6-dimethylbenzoic acid |
InChI |
InChI=1S/C15H15NO2/c1-9-6-12(7-10(2)14(9)15(17)18)11-4-3-5-13(16)8-11/h3-8H,16H2,1-2H3,(H,17,18) |
InChI 键 |
OQCMKPFUWMXXCV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1C(=O)O)C)C2=CC(=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-3,4-dihydro-1H-thieno[2,3-e][1,4]diazepine-2,5-dione](/img/structure/B11762339.png)
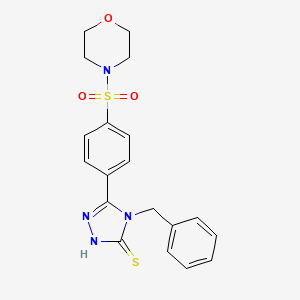
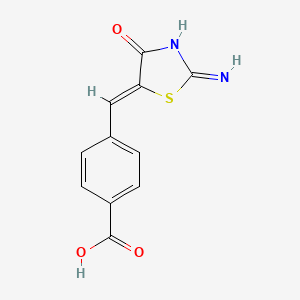
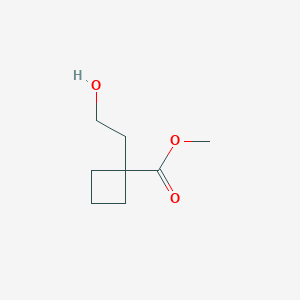
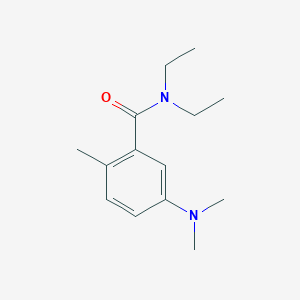

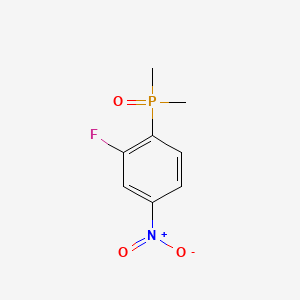
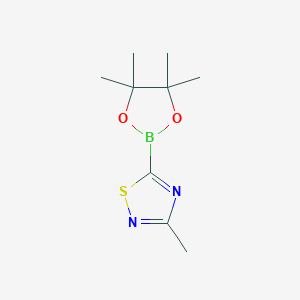

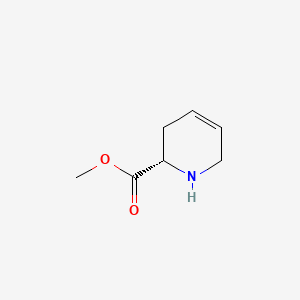


![4,4,10,10-Tetramethyl-5,6,9,10-tetrahydro-4H,8H-pyrido[3,2,1-ij][1,6]naphthyridine](/img/structure/B11762421.png)
